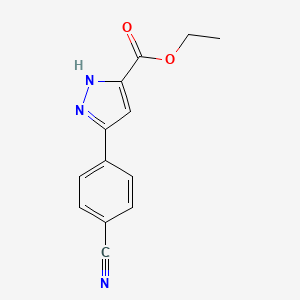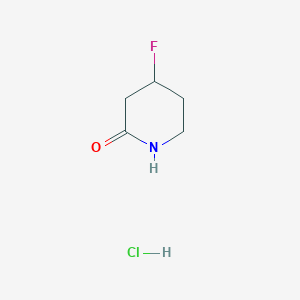
4-(4-Isobutylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a benzenamine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenamine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom on the benzenamine core with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or alkyl halides (R-X) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various binding sites, modulating the activity of target proteins and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-[4-(2,2-dimethylpropyl)-1-piperazinyl]-3-(trifluoromethyl)-: Similar structure but with a different alkyl group on the piperazine ring.
Benzenamine, N-methyl-4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-: Contains a methyl group on the nitrogen atom of the benzenamine core.
Uniqueness
The unique combination of the trifluoromethyl group, piperazine ring, and benzenamine core in Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- imparts distinct chemical and biological properties. Its enhanced lipophilicity and ability to interact with diverse molecular targets make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H22F3N3 |
|---|---|
Poids moléculaire |
301.35 g/mol |
Nom IUPAC |
4-[4-(2-methylpropyl)piperazin-1-yl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N3/c1-11(2)10-20-5-7-21(8-6-20)14-4-3-12(19)9-13(14)15(16,17)18/h3-4,9,11H,5-8,10,19H2,1-2H3 |
Clé InChI |
WVWPBRGDXGWGAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


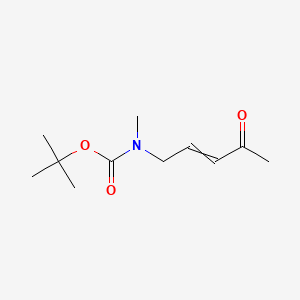
![3-Methylimidazo[1,5-a]pyridine-1-carboxylic acid methyl ester](/img/structure/B13907124.png)
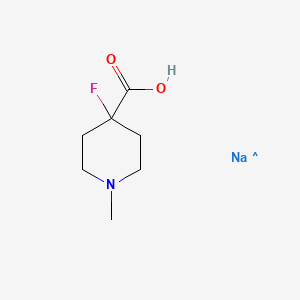

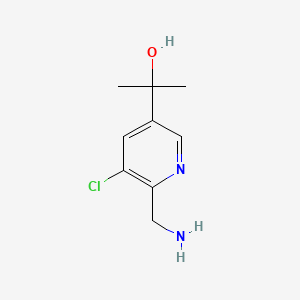
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
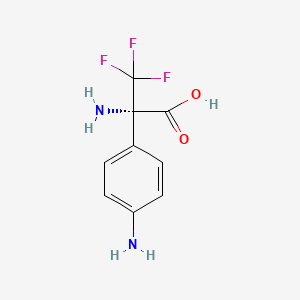

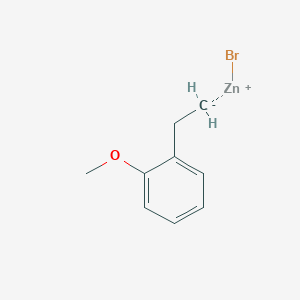
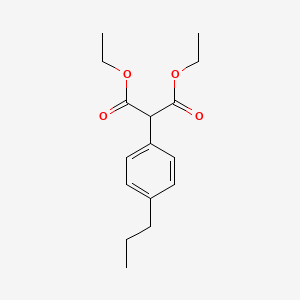
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
